Product packaging for (E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene(Cat. No.:CAS No. 98451-41-3)

(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene

Cat. No.: B12966927
CAS No.: 98451-41-3
M. Wt: 148.18 g/mol
InChI Key: LPOXLEKRXAXWFL-HWKANZROSA-N
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Description

Contextual Significance of Fluorinated Conjugated Dienes in Contemporary Synthetic Strategies and Material Science

Fluorinated conjugated dienes represent a significant class of compounds in modern chemistry due to the profound impact of fluorine on molecular properties. The introduction of fluorine into an organic molecule can dramatically alter its biological and physical characteristics. sigmaaldrich.com In pharmaceutical research, fluorination is a common strategy to enhance metabolic stability and bioavailability. sigmaaldrich.com This is attributed to the high electronegativity and small size of the fluorine atom.

In material science, fluorination can impart unique thermal and mechanical properties to polymers and other materials. smolecule.com For instance, fluorinated linkers have been used to create unusual metal-organic architectures by inducing significant dihedral twists, which are not achievable with non-fluorinated analogues. acs.orgacs.org Conjugated dienes, on the other hand, are fundamental building blocks in organic synthesis, most notably for their participation in Diels-Alder reactions to form cyclic compounds. smolecule.com They are also crucial components in the synthesis of conjugated polymers, which are known for their electronic and optical properties.

The combination of fluorine and a conjugated diene system creates molecules that are electron-poor, influencing their reactivity in transition-metal-catalyzed reactions. nih.gov The synthesis of such compounds can be achieved through methods like palladium-catalyzed coupling reactions, making them accessible for laboratory-scale research. nih.gov These fluorinated dienes serve as versatile intermediates, enabling the construction of complex molecular architectures through various chemical transformations, including cross-coupling reactions. smolecule.com

Stereo- and Regioisomeric Considerations: Focusing on the (E)-Configuration and meta-Fluorination in Molecular Design

The specific stereochemistry and regiochemistry of (E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene are critical to its properties and potential applications.

Stereo-isomeric Considerations: The (E)-Configuration Conjugated dienes like 1,3-butadiene (B125203) can exist in two planar conformations: s-cis and s-trans, referring to the arrangement around the central single bond. The s-trans conformation is generally more stable due to reduced steric hindrance. libretexts.org The "(E)" designation in the subject compound refers to the configuration of the double bond closest to the benzene (B151609) ring, indicating that the substituents are on opposite sides. This configuration is often favored in synthesis for its higher stability. The ability of the diene to adopt an s-cis conformation, even if less stable, is crucial for its participation in cycloaddition reactions like the Diels-Alder reaction. libretexts.org

Regioisomeric Considerations: meta-Fluorination The position of the fluorine atom on the benzene ring significantly influences the molecule's electronic properties. In the case of meta-fluorination (the 3-position), the fluorine atom exerts a strong inductive electron-withdrawing effect. This can affect the reactivity of the aromatic ring in electrophilic substitution reactions. smolecule.com Furthermore, the electronic nature of the aryl substituent can influence the selectivity of reactions involving the diene moiety. acs.org In the broader context of molecular design, particularly in supramolecular chemistry, the strategic placement of fluorine atoms can control the three-dimensional structure of larger assemblies. For example, fluorine atoms can induce twists in biphenyl (B1667301) systems, altering the angle between coordination vectors and enabling the formation of specific architectures like square antiprisms, which are inaccessible with non-fluorinated ligands. acs.orgacs.org

Historical Development and Current Research Trajectories for Aryl-Substituted Butadienes and Fluorinated Aromatics

The study of both aryl-substituted butadienes and fluorinated aromatics has a rich history leading to significant modern applications.

Aryl-Substituted Butadienes: Butadiene itself is a cornerstone of the chemical industry, primarily used in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and polybutadiene (B167195) rubber since the early 20th century. essentialchemicalindustry.orgiarc.fr Over time, research has expanded to explore more complex, functionalized butadienes. Aryl-substituted butadienes have emerged as important structures in organic synthesis and materials science. They can be synthesized through various methods, including olefination reactions and palladium-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org Current research focuses on creating novel materials from these building blocks. For example, tetra-aryl substituted 1,3-butadiene derivatives have been designed to exhibit aggregation-enhanced emission (AEE) and mechanochromic fluorescence, properties valuable for developing advanced sensors and displays. nih.gov Recent studies in 2024 have also highlighted the use of aryl-substituted butadienes in creating solid-state luminescent conjugated microporous organic copolymers for sensing applications. researchgate.net

Fluorinated Aromatics: The field of organofluorine chemistry began to flourish in the mid-20th century. Initially, the focus was on creating highly stable materials like Teflon. Subsequently, the unique properties imparted by fluorine led to its incorporation into pharmaceuticals and agrochemicals. sigmaaldrich.comnih.gov The introduction of fluorine can alter a molecule's acidity, basicity, and lipophilicity, and can block metabolic pathways. The development of new synthetic methods, such as transition-metal-catalyzed C-H fluorination, has made a wider variety of fluorinated building blocks accessible. nih.govnih.gov Current research trends point towards the use of more diverse fluorinated groups beyond simple fluoro- or trifluoromethyl-substitutions on aromatic rings. nih.gov There is also significant interest in how fluorination affects intermolecular interactions and self-assembly, leading to the design of complex supramolecular structures with unique properties. acs.orgacs.org

The convergence of these two research streams—the versatility of aryl-substituted butadienes and the powerful effects of fluorination—provides a platform for designing novel molecules like this compound for applications in advanced materials and as synthetic intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F B12966927 (E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene CAS No. 98451-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98451-41-3

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

1-[(1E)-buta-1,3-dienyl]-3-fluorobenzene

InChI

InChI=1S/C10H9F/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2/b5-3+

InChI Key

LPOXLEKRXAXWFL-HWKANZROSA-N

Isomeric SMILES

C=C/C=C/C1=CC(=CC=C1)F

Canonical SMILES

C=CC=CC1=CC(=CC=C1)F

Origin of Product

United States

Synthetic Methodologies for E 1 Buta 1,3 Dien 1 Yl 3 Fluorobenzene and Analogous Structures

Stereoselective Construction of the 1,3-Butadienyl Moiety

The creation of the 1,3-diene structure with specific stereochemistry is paramount, as the geometry of the double bonds significantly influences the physical and biological properties of the final compound. nih.gov Transition-metal-catalyzed cross-coupling reactions and olefination methods are the most prevalent strategies for achieving stereoselective synthesis of these conjugated systems. nih.gov

Palladium-Catalyzed Approaches for Conjugated Diene Synthesis

Palladium catalysis has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of conjugated dienes. rsc.orgnih.govdocumentsdelivered.com These methods offer a direct and efficient route to creating the desired butadienyl structure with high chemo- and stereoselectivity.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by joining two different organic fragments with the aid of a transition metal catalyst, most commonly palladium. rsc.org

The Heck reaction provides a versatile method for the synthesis of conjugated dienes by coupling vinyl halides or their equivalents with alkenes. nih.govnih.gov This reaction can be used to introduce the butadienyl group onto an aromatic ring. For instance, the coupling of a vinylboronic acid with an alkene can be directed to form either linear or branched dienes depending on the catalyst and ligands used. nih.gov Specifically, the use of a palladium(II) catalyst with a 2,9-dimethylphenanthroline ligand can favor the formation of branched 1,3-disubstituted dienes from the reaction of vinylboronic acids and electronically unbiased alkenes. nih.gov The reaction's regioselectivity is often controlled by the electronic nature of the substrates, with electron-deficient alkenes typically yielding linear products. nih.gov

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that is widely employed for the synthesis of biaryl compounds and can be adapted for the creation of conjugated dienes. tcichemicals.commdpi.com This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. tcichemicals.com For the synthesis of (E)-1-(buta-1,3-dien-1-yl)-3-fluorobenzene, this could involve the reaction of a (E)-buta-1,3-dienylboronic acid derivative with 1-fluoro-3-iodobenzene (B1666204) or a similar halogenated fluorobenzene (B45895). The Suzuki-Miyaura reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com The stereochemistry of the starting alkenylboronate is typically retained throughout the reaction, allowing for the stereoselective synthesis of (E)-dienes. organic-chemistry.org One-pot procedures combining borylation of a vinyl halide followed by a Suzuki-Miyaura coupling have been developed to produce unsymmetrical 1,3-dienes. organic-chemistry.org

Table 1: Comparison of Heck-type and Suzuki-Miyaura Coupling for Diene Synthesis
FeatureHeck-type CouplingSuzuki-Miyaura Coupling
ReactantsVinyl halide/triflate and an alkeneOrganoboron compound and an organohalide
CatalystPalladium(0) or Palladium(II) complexesPalladium(0) complexes
Key AdvantageAtom economy (no pre-functionalized alkene needed)High functional group tolerance and stereospecificity
Common ApplicationSynthesis of substituted alkenes and dienes organic-chemistry.orgSynthesis of biaryls and conjugated dienes tcichemicals.comrsc.org

The dehalogenative homocoupling of alkenyl bromides offers a method for the synthesis of symmetrical conjugated dienes. rsc.orgtongji.edu.cn This reaction can be performed on a copper surface, where the debromination of terminal alkenyl bromides leads to the formation of organometallic intermediates. rsc.orgtongji.edu.cn The stereochemical outcome of the coupling is influenced by the stability of these intermediates on the metal surface. For example, on a Cu(110) surface, the formation of a cis-organometallic intermediate has been shown to be key to achieving stereoselective synthesis of cis-dienes. rsc.orgresearchgate.net This on-surface synthesis approach generally results in high selectivity and fewer byproducts compared to dehydrogenative coupling methods due to the relative ease of C-Br bond cleavage. tongji.edu.cn

Organometallic Reagent-Mediated Olefination Reactions

Olefination reactions, which form carbon-carbon double bonds, are a fundamental strategy for the synthesis of alkenes and can be extended to produce conjugated dienes. rsc.org These methods often involve the reaction of an organometallic reagent with a carbonyl compound.

Grignard reagents, which are organomagnesium halides, are highly versatile nucleophiles used in a wide range of C-C bond-forming reactions. google.com They can be employed in the synthesis of conjugated dienes through several routes. One approach involves the coupling of Grignard reagents with dienol phosphates, catalyzed by iron salts like Fe(acac)₃, to produce terminal conjugated dienes stereoselectively and in high yields. acs.org Another strategy involves the reaction of a Grignard reagent with an α,β-unsaturated ketone in the presence of diethyl phosphite, which facilitates a one-pot synthesis of conjugated dienes. rsc.org The preparation of Grignard reagents from halo-substituted conjugated dienes has also been reported, which can then be reacted with aldehydes or ketones to form dienols. google.com

Table 2: Examples of Grignard-Based Diene Synthesis
MethodReactantsCatalyst/ReagentProduct TypeReference
Coupling with Dienol PhosphatesGrignard reagent, Dienol phosphateFe(acac)₃Terminal conjugated dienes acs.org
Olefination of Unsaturated KetonesGrignard reagent, α,β-Unsaturated ketoneDiethyl phosphiteConjugated dienes rsc.org
Reaction with CarbonylsGrignard of a halodiene, Aldehyde/Ketone-Hydroxy-substituted conjugated dienes google.com

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, an appropriate phosphonate ylide would be reacted with 3-fluorobenzaldehyde (B1666160) or a related carbonyl compound. The HWE reaction is advantageous because the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.org The reaction's stereoselectivity is influenced by factors such as the base, solvent, and the structure of the phosphonate and carbonyl reactants. researchgate.net The HWE reaction has been successfully used to synthesize (E)-alkenyl-(pentafluorosulfanyl)benzenes with high stereoselectivity, demonstrating its utility for preparing fluorinated styrenyl systems. nih.gov

Introduction of the Fluorine Substituent on the Aromatic Ring

The introduction of fluorine onto an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com This has led to the development of numerous fluorination methods.

Electrophilic fluorination is a direct method for creating a C-F bond on an aromatic ring. wikipedia.org The direct use of elemental fluorine (F₂) is often impractical for complex molecules because the reactions are highly exothermic and difficult to control, leading to low selectivity and over-fluorination. jove.comyoutube.com To overcome these challenges, a variety of electrophilic N-F reagents have been developed. These reagents are typically more stable, safer to handle, and offer greater selectivity. wikipedia.orgrsc.org They function as sources of an "electrophilic" fluorine atom that can be transferred to a nucleophilic substrate, such as an electron-rich aromatic ring. rsc.org

The precise mechanism of electrophilic aromatic fluorination remains a subject of considerable discussion. wikipedia.org Two primary pathways are generally considered: a polar electrophilic aromatic substitution (SEAr) and a single-electron transfer (SET) process.

The classical SEAr mechanism involves the attack of the aromatic π-system on the electrophilic fluorine source, leading to the formation of a resonance-stabilized carbocation known as a Wheland complex or sigma-complex. Subsequent loss of a proton restores aromaticity and yields the fluorinated product. researchgate.netvaia.com Kinetic isotope effect studies have shown small values (kH/kD ≈ 1), which suggests that the cleavage of the C-H bond is not the rate-limiting step of the reaction. researchgate.net

On the other hand, a growing body of evidence, particularly from theoretical and computational studies, supports an SET mechanism, especially for N-F reagents like Selectfluor. rsc.orgrsc.orgresearchgate.net This pathway proposes an initial single-electron transfer from the electron-rich aromatic substrate to the fluorinating agent. rsc.orgrsc.org This generates a radical cation of the aromatic compound and a radical intermediate from the reagent. It is postulated that these intermediates then combine rapidly to form the C-F bond. wikipedia.org For the reaction with Selectfluor, calculations suggest the initial formation of a π-complex between the aromatic ring and the reagent, which facilitates the subsequent electron transfer. rsc.orgrsc.org The debate continues, as it is possible that both mechanisms operate, with the preferred pathway depending on the specific substrates, reagents, and reaction conditions. wikipedia.org

The choice of fluorinating agent is crucial for achieving high yield and regioselectivity. A variety of N-F reagents are available, with their reactivity tuned by the electron-withdrawing groups attached to the nitrogen atom. wikipedia.org

Among the most widely used and effective reagents is Selectfluor , which is the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄). rsc.orgresearchgate.netsigmaaldrich.com Selectfluor is a stable, non-volatile, and easy-to-handle crystalline solid, making it a user-friendly source of electrophilic fluorine. sigmaaldrich.comenamine.net Its cationic nature enhances its electrophilicity, allowing it to effectively fluorinate a broad range of nucleophiles, including activated aromatic compounds, enol ethers, and enolates. wikipedia.orgenamine.net It often provides excellent regioselectivity, particularly for electron-rich aromatic systems. researchgate.netsigmaaldrich.com Other common N-F reagents include N-fluorobenzenesulfonimide (NFSI), which is also a highly effective agent for various fluorination reactions. numberanalytics.comwikipedia.org

Table 2: Comparison of Common Electrophilic N-F Fluorinating Reagents

Reagent Full Name Key Characteristics Relevant Citations
Selectfluor (F-TEDA-BF₄) 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Highly stable, non-volatile solid; versatile and widely used for activated aromatics. researchgate.net, sigmaaldrich.com, enamine.net
NFSI N-Fluorobenzenesulfonimide Effective and common reagent; neutral molecule. wikipedia.org, numberanalytics.com
NFOBS N-Fluoro-o-benzenedisulfonimide Effective fluorinating agent. wikipedia.org

Palladium-Catalyzed C–H Fluorination

Palladium-catalyzed C–H fluorination has emerged as a significant tool for the synthesis of aryl fluorides from readily available hydrocarbon precursors. springernature.com These methods often overcome the limitations of traditional nucleophilic or electrophilic fluorination techniques. springernature.com A notable advancement involves the use of high-valent palladium species, generated in situ, which are capable of fluorinating even unactivated arenes. springernature.com

The general mechanism for this transformation does not typically involve the formation of an organometallic intermediate through C-H activation. Instead, a reactive transition-metal-fluoride electrophile is catalytically generated, which then fluorinates the arene. Research by the Ritter lab led to the development of doubly cationic palladium catalysts that, when oxidized, form a potent palladium(IV)-fluoride species capable of this transformation. springernature.com This approach has been shown to be effective for a broad range of arenes, including those with complex, drug-like structures. springernature.com

A key challenge in the direct fluorination of a substrate like (E)-1-buta-1,3-dien-1-ylbenzene is controlling the regioselectivity and preventing side reactions at the diene moiety. Palladium-catalyzed methods have shown promise in overcoming these issues. For instance, studies on the aminofluorination of styrenes and dienes have demonstrated that palladium catalysis can selectively functionalize the activated double bond in a diene system. acs.org This suggests that with appropriate ligand and reagent choice, the aromatic C-H bonds could be targeted for fluorination while preserving the diene structure.

Table 1: Key Features of Palladium-Catalyzed C–H Fluorination

Feature Description Source
Catalyst Type Doubly cationic palladium(II) complexes, such as those with phenanthrene (B1679779) ligands. springernature.com
Oxidant/Fluorine Source Electrophilic fluorinating reagents like N-fluoropyridinium salts. acs.org
Proposed Intermediate A high-valent Palladium(IV)-fluoride species. springernature.com
Mechanism Catalytic generation of a reactive metal-fluoride electrophile, which transfers "F+" to the arene. springernature.com

| Substrate Scope | Effective for a broad range of arenes, from simple electron-rich to complex, drug-like molecules. | springernature.com |

Ortho-Fluorination Strategies

While this compound possesses a meta-fluoro substituent, understanding ortho-fluorination strategies is crucial for synthesizing analogous structures and for appreciating the factors that control regioselectivity in C-H functionalization. Ortho-directing groups play a pivotal role in these transformations, guiding the catalyst to a specific C-H bond.

Strategies for ortho-fluorination often employ directing groups that contain heteroatoms capable of coordinating to the palladium catalyst. Amide-based directing groups, for example, have been successfully used in the palladium-catalyzed fluoroarylation of styrenes. acs.org These groups direct the functionalization to the ortho position of the aryl ring. The selectivity in such reactions can be controlled by both electronic and steric factors, which influence the thermodynamics and kinetics of the C-H activation step. acs.org Research has shown that the strength of the metal-aryl bond can be influenced by the number of ortho-fluorine substituents, which can be exploited to control reaction outcomes. acs.org

Coupling Strategies for Assembling the Fluorinated Buta-1,3-dien-1-ylbenzene Skeleton

An alternative to direct fluorination is the assembly of the target molecule from fluorinated building blocks using carbon-carbon bond-forming reactions. Transition metal catalysis is central to these strategies.

Arylation of Dienes via Transition Metal Catalysis

The arylation of dienes, such as butadiene, with a fluorinated aryl group is a direct method for constructing the target skeleton. Palladium-catalyzed coupling reactions are particularly effective for this purpose. nih.gov The Heck reaction, for instance, can couple an aryl halide (e.g., 1-bromo-3-fluorobenzene) with an alkene. While typically used with simple alkenes, modifications can allow for its application with conjugated dienes.

Another powerful method is the Suzuki-Miyaura cross-coupling, which involves the reaction of an arylboronic acid with an organic halide. In the context of synthesizing the target molecule, this could involve coupling 3-fluorophenylboronic acid with a butadienyl halide. The choice of catalyst, ligands, and reaction conditions is critical to maximize yields and minimize side products. nih.govnih.gov The development of asymmetric palladium-catalyzed hydroarylation methods for dienes also presents a pathway to these structures, although controlling the regioselectivity to favor the 1,3-conjugated diene is a key challenge. nih.gov The selectivity of these arylation reactions can often be tuned by the choice of the transition metal catalyst itself; for example, switching from palladium to copper can alter the site of arylation on certain heterocyclic substrates. nih.gov

C–H Alkenylation of Fluorinated Arenes

A more atom-economical approach is the direct C–H alkenylation of fluorinated arenes. This strategy involves activating a C-H bond on the fluorobenzene ring and directly coupling it with butadiene. This avoids the need to pre-functionalize the arene as a halide or organometallic reagent.

Palladium catalysis is again at the forefront of this methodology. The reaction typically requires a directing group on the arene to achieve regioselectivity, although undirected versions are being developed. For example, thioethers have been shown to be effective directing groups for the palladium-catalyzed alkenylation of arenes. springernature.com The mechanism often involves the formation of a cyclometalated intermediate. The application of this method to a simple substrate like fluorobenzene would require overcoming the challenge of activating its relatively inert C-H bonds and controlling the position of alkenylation.

Table 2: Comparison of C-C Coupling Strategies

Strategy Reactants Key Features Source
Arylation of Dienes (e.g., Heck) 3-Fluoroaryl halide + Butadiene Well-established method, requires pre-functionalized arene. nih.gov
Arylation of Dienes (e.g., Suzuki) 3-Fluorophenylboronic acid + Butadienyl halide Mild conditions, uses stable boronic acids. nih.gov

| C-H Alkenylation | Fluorobenzene + Butadiene | More atom-economical, often requires a directing group for selectivity. | springernature.com |

One-Pot Synthetic Protocols for Conjugated Systems

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methods have been developed for the synthesis of conjugated dienes.

One such approach involves the sequential, stereoselective disubstitution of 1,1-dibromoalkenes using organotrifluoroborates in the presence of a palladium catalyst. nih.gov This method allows for the controlled introduction of two different groups to form a trisubstituted conjugated diene in one pot under mild conditions. nih.gov For the synthesis of this compound, a related strategy could be envisioned, starting from a suitable di-halo-olefin and sequentially coupling it with a hydrogen source and a 3-fluorophenyl group via a Suzuki-Miyaura type process. The development of cascade reactions, where the product of one step is immediately consumed in the next, also provides a powerful tool for the efficient one-pot synthesis of complex molecules like substituted arylphenols from dienones. rsc.org

Mechanistic Investigations of Reactivity and Transformations of E 1 Buta 1,3 Dien 1 Yl 3 Fluorobenzene

Reactivity of the Conjugated Diene System

The conjugated diene system is the principal locus of reactivity in (E)-1-(buta-1,3-dien-1-yl)-3-fluorobenzene, engaging in a diverse range of chemical transformations. The electronic character of the diene is modulated by the 3-fluorophenyl substituent, which in turn influences the kinetics and selectivity of its reactions. Prominent among these transformations are cycloaddition reactions and functionalizations catalyzed by transition metals. nih.gov

Cycloaddition Reactions

Cycloaddition reactions represent a cornerstone of synthetic organic chemistry, offering efficient pathways to cyclic molecules. organicreactions.org The diene fragment of this compound is a capable participant in various cycloadditions, with the Diels-Alder reaction being the most significant.

The Diels-Alder reaction is a concerted [4+2] cycloaddition that occurs between a conjugated diene and an alkene or alkyne (referred to as the dienophile), yielding a six-membered ring. sigmaaldrich.com In this context, this compound serves as the 4π-electron component. nih.govnih.gov The reaction rate is generally enhanced by the presence of electron-withdrawing groups on the dienophile. elte.hu The fluorine atom at the meta-position of the phenyl ring imparts a mild electronic effect on the diene system. The mechanism is concerted, involving a single cyclic transition state where two new carbon-carbon σ-bonds are formed simultaneously. upenn.eduyoutube.com A broad range of dienophiles can be employed, leading to a variety of functionalized cyclohexene (B86901) structures. sigmaaldrich.comnih.gov A critical prerequisite for the reaction is the diene's ability to adopt an s-cis conformation, which is necessary to achieve the required orbital overlap in the transition state. youtube.com

Table 1: Examples of Diels-Alder Reactions with 1-Aryl-1,3-diene Systems

DieneDienophileConditionsProductYieldRef.
1,3-Butadiene (B125203) (generated in situ from 3-sulfolene)Maleic anhydrideXylene, reflux4-Cyclohexene-cis-1,2-dicarboxylic anhydrideHigh upenn.eduyoutube.com
Isoprene1-Methyl-4-(methoxycarbonyl)-2(1H)-quinoloneHigh pressureFunctionalized phenanthridoneGood nih.gov
(E)-1,3-NonadieneAlkyl propiolateOrganocatalystSubstituted 1,4-cyclohexadieneGood to Excellent nih.gov

The [4+3] cycloaddition is a valuable synthetic strategy for accessing seven-membered rings, a core structure in many natural products. organicreactions.orgnih.gov This class of reaction typically unites a 4π system, like a conjugated diene, with a three-atom, 2π cationic partner, frequently an oxyallyl cation. organicreactions.orgwikipedia.orgillinois.edu Precursors such as α,α'-dihalo ketones are commonly used to generate the requisite oxyallyl cation. wikipedia.org

Although specific studies detailing the participation of this compound in [4+3] cycloadditions are not widely reported, its structural features suggest it could serve as a competent 4π component. The reaction mechanism can be either concerted or stepwise. wikipedia.orgillinois.edu While cyclic dienes such as furan (B31954) and cyclopentadiene (B3395910) are often preferred due to their conformationally locked s-cis geometry, acyclic dienes like butadiene are also effective substrates. wikipedia.orgillinois.edu The reaction between a 1-aryl-1,3-diene and an oxyallyl cation is anticipated to produce a functionalized seven-membered cycloheptenone framework.

The outcomes of cycloaddition reactions that involve unsymmetrical reactants are dictated by the principles of regioselectivity and stereoselectivity.

Regioselectivity: When a 1-substituted diene such as this compound reacts with an unsymmetrical dienophile, the formation of two constitutional isomers, commonly known as the "ortho" and "meta" adducts, is possible. masterorganicchemistry.com The predominant regioisomer can usually be predicted by analyzing the electronic characteristics and the coefficients of the frontier molecular orbitals (FMOs) of the reactants. imperial.ac.ukchemtube3d.com The reaction pathway is favored when the diene and dienophile align to maximize the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chemtube3d.com For 1-substituted dienes, the formation of "ortho" (1,2) or "para" (1,4) products is generally preferred over "meta" (1,3) products. masterorganicchemistry.com The weakly electron-withdrawing fluorine atom at the meta-position influences the diene's polarization and the relative magnitudes of the FMO coefficients at carbons 1 and 4, thereby guiding the regiochemical outcome. ias.ac.in

Stereoselectivity: The Diels-Alder reaction is known for its high degree of stereospecificity concerning the dienophile; the relative stereochemistry of the substituents on the dienophile is preserved in the final cyclohexene product. elte.hu Moreover, the reaction often displays a preference for the endo over the exo transition state. This selectivity, especially in normal electron-demand reactions, is rationalized by favorable secondary orbital interactions between the substituents of the dienophile and the interior p-orbitals (C2 and C3) of the diene within the transition state. youtube.commit.edu

Transition Metal-Catalyzed Functionalization Reactions

The conjugated diene moiety in this compound serves as an excellent platform for a multitude of transition metal-catalyzed transformations. nih.gov These reactions facilitate the atom-efficient introduction of new functional groups across the diene backbone, often with exceptional control over regioselectivity and enantioselectivity. Catalytic systems based on palladium and nickel are particularly prevalent in this field. nih.govnih.gov

Hydroarylation and hydroalkoxylation are key hydrofunctionalization processes that introduce aryl and alkoxy groups, respectively, into a molecule. When applied to 1-aryl-1,3-dienes, these reactions yield synthetically useful allylic compounds.

Hydroarylation: The palladium-catalyzed hydroarylation of 1,3-dienes with arylboronic acids or their esters is an effective method for C-C bond formation. nih.gov The mechanism often involves the generation of a π-allyl palladium intermediate. The regioselectivity of the addition (i.e., 1,2- versus 1,4-addition) is highly dependent on the choice of ligands and other reaction parameters. nih.govnih.gov Additionally, metal-free approaches for hydroarylation using anilines have been developed. nih.gov

Hydroalkoxylation: The addition of an alcohol across the diene can be efficiently catalyzed by nickel complexes, offering a direct pathway to allylic ethers. nih.govnih.govnih.govresearchgate.net Research on 1-aryl-1,3-dienes has demonstrated that these reactions can proceed with high regio- and enantioselectivity. nih.govacs.org The ligand plays a pivotal role in dictating the reaction's selectivity, with ligands from the DuPhos family showing notable success in combination with nickel catalysts. nih.govacs.org This catalytic system is tolerant of various functional groups on the diene's aryl ring, including halogens. nih.gov The proposed mechanism may involve a nickel-π-allyl intermediate, with hydrogen transfer occurring through a ligand-to-ligand transfer process. acs.orgacs.org

Table 2: Transition Metal-Catalyzed Hydrofunctionalization of 1-Aryl-1,3-Dienes

Reaction TypeDiene SubstrateReagentCatalyst SystemConditionsProduct TypeSelectivityRef.
Hydroalkoxylation(E)-1-phenylbuta-1,3-dieneMethanolNi(cod)2 / (S,S)-Me-DuPhos (L5)0 °C, neat(R,E)-3-methoxy-1-phenylbut-1-ene95% yield, >20:1 rr, 96:4 er nih.govacs.org
Hydroalkoxylation(E)-1-(4-fluorophenyl)buta-1,3-dieneMethanolNi(cod)2 / (S,S)-Me-DuPhos (L5)0 °C, neat(R,E)-1-(4-fluorophenyl)-3-methoxybut-1-ene88% yield, >20:1 rr, 96:4 er nih.gov
Hydroarylation1,3-ButadienePhenylboronic ester[Pd(allyl)Cl]2 / PPh3Alcohol, O2(E)-3-Phenylbut-1-eneHigh 1,2-selectivity nih.gov
Hydrothiolation1-Aryl-1,3-butadieneCS2 + AmineMetal- and solvent-freeRoom temp.Allyl dithiocarbamateMarkovnikov selectivity rsc.org

rr = regiomeric ratio; er = enantiomeric ratio

Carboamination and Related Functionalizations

The carboamination of conjugated dienes represents a highly efficient method for the synthesis of complex nitrogen-containing molecules by forming both a carbon-carbon and a carbon-nitrogen bond across the diene system. wikipedia.org While specific studies on the carboamination of this compound are not extensively detailed, its reactivity can be inferred from general principles established for similar 1,3-diene systems under palladium catalysis. nih.gov

A plausible mechanistic pathway involves a palladium-catalyzed three-component reaction, for example, with diazo esters and amines. libretexts.org The reaction would likely initiate with the formation of a hybrid α-ester alkylpalladium radical. This radical species would then selectively add to the 1,3-diene of the fluorinated substrate. This addition is followed by a radical-polar crossover to an allylpalladium intermediate, which then undergoes selective allylic substitution with an amine to yield an unsaturated γ- or ε-amino acid derivative. libretexts.org This process typically proceeds under mild conditions and demonstrates a high tolerance for various functional groups. libretexts.org

Recent advancements have highlighted hybrid palladium-catalyzed strategies for the 1,4-syn-addition to cyclic 1,3-dienes involving alkyl halides and amines. acs.org This approach proceeds through a radical-polar crossover mechanism where a photoexcited Pd(0) catalyst generates a carbon radical from the halide. This radical adds to the diene to form an allylic radical, which then recombines with a Pd(I) species. Subsequent nucleophilic attack by the amine results in the final product. acs.org The presence of the 3-fluorophenyl group in this compound would be expected to influence the regioselectivity of the initial radical addition due to its electronic effects on the conjugated system.

Table 1: Plausible Reactants for Carboamination of this compound

Reactant Class Specific Example Potential Product Type Catalyst System
Carbon SourceEthyl diazoacetateγ- or ε-Amino acid derivativeVisible-light/Palladium
Nitrogen SourceAnilineγ- or ε-Anilino acid derivativeVisible-light/Palladium
Carbon SourceAlkyl/Aryl Halide (e.g., Iodobenzene)1,4-Difunctionalized dienePhotoexcited Palladium
Nitrogen SourceBenzylamine1,4-Amino-functionalized dienePhotoexcited Palladium
Olefin Metathesis Reactions (as a substrate or for polymer modification)

Olefin metathesis is a versatile and powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal alkylidene complexes. wikipedia.orgnih.gov this compound, with its terminal double bond, is a suitable substrate for cross-metathesis (CM) reactions.

In a cross-metathesis reaction, the terminal olefin of the diene can couple with another alkene, leading to the formation of a new, more complex diene structure. illinois.edunih.gov The success and selectivity of this reaction often depend on the nature of the coupling partner and the catalyst used. nih.govmsu.edu For instance, cross-metathesis with electron-deficient olefins can be challenging due to competing reactions, but the use of dienes with sterically hindered internal double bonds can suppress undesired side reactions. researchgate.net Given the structure of this compound, careful selection of the catalyst, such as modern ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts), would be crucial to achieve high chemoselectivity for the terminal double bond. illinois.eduacs.org Recent developments have also introduced stereoretentive metathesis, which allows for the kinetic control of product geometry (Z or E) based on the catalyst and substrate stereochemistry. beilstein-journals.org

Furthermore, this fluorinated diene could serve as a monomer in Acyclic Diene Metathesis (ADMET) polymerization. ADMET involves the step-growth polymerization of α,ω-dienes to form long-chain polymers and a small molecule byproduct, typically ethylene. wikipedia.orgnih.gov The incorporation of the 3-fluorophenyl moiety into the polymer backbone via ADMET could impart unique thermal and electronic properties to the resulting material. acs.org

Table 2: Potential Olefin Metathesis Reactions and Products

Metathesis Type Reactant Partner Potential Product Catalyst Example
Cross-MetathesisStyrene1-(3-Fluorophenyl)-4-phenyl-1,3-butadieneGrubbs 2nd Gen.
Cross-MetathesisMethyl Acrylate (B77674)Methyl 5-(3-fluorophenyl)penta-2,4-dienoateHoveyda-Grubbs 2nd Gen.
ADMET PolymerizationSelf-polymerizationPoly[(3-fluorophenylene)vinylene] (alternating)Schrock Catalyst
ROMP (as chain transfer agent)NorborneneNorbornene polymer with fluorophenyl end-groupGrubbs 1st Gen.

Radical Reactions and Polymerization Initiation

The conjugated diene system in this compound is susceptible to free-radical addition reactions. pharmaguideline.com The addition of a radical initiator can lead to either 1,2- or 1,4-addition products, forming a new, more stable radical intermediate. libretexts.org For example, the radical addition of hydrogen bromide typically yields the 1-bromo-2-butene product. pharmaguideline.com The regioselectivity of the initial radical attack is influenced by the stability of the resulting allylic radical, which in this case would be a benzyl-type radical stabilized by the 3-fluorophenyl ring.

This reactivity makes this compound a potential monomer for radical polymerization. frontiersin.org Fluorinated styrenes and related monomers are known to undergo polymerization to produce materials with unique properties. acs.orgnih.govacs.org The polymerization can be initiated by standard radical initiators. The resulting polymer would feature the 3-fluorophenyl group as a pendant substituent along the polymer chain, which could influence the material's properties such as thermal stability and solubility. nih.gov Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), could potentially be applied to synthesize copolymers with controlled molecular weights and architectures. nih.gov

Studies on related phosphabutadiene systems have utilized techniques like muon spin spectroscopy to probe the fleeting radical intermediates formed during addition, confirming that radical attack occurs preferentially at the terminal carbon (C4) of the diene system. researchgate.net This provides insight into the likely initiation step for the polymerization of this compound.

Regioselectivity and Chemoselectivity in Diene Transformations

The presence of two distinct reactive sites—the conjugated diene and the fluorinated aromatic ring—as well as the unsymmetrical nature of the diene, makes the control of regioselectivity and chemoselectivity a critical aspect of the chemistry of this compound.

Regioselectivity: In reactions involving the diene, such as electrophilic or radical additions, two regioisomeric products (1,2- and 1,4-adducts) are possible. libretexts.org The ratio of these products is often dependent on reaction conditions like temperature, reflecting kinetic versus thermodynamic control. libretexts.org In Diels-Alder reactions, where the diene reacts with an unsymmetrical dienophile, regioselectivity is governed by the electronic properties of the substituents on both components. masterorganicchemistry.comyoutube.comucalgary.ca A 1-substituted diene, such as this one, generally favors the formation of the "ortho" (1,2) or "para" (1,4) constitutional isomers over the "meta" (1,3) product, a preference driven by the alignment of molecular orbital coefficients. masterorganicchemistry.comyoutube.com

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For this compound, the primary competition is between reactions at the diene and reactions at the aromatic ring. Under conditions for Diels-Alder cycloaddition, the diene is expected to be significantly more reactive than the aromatic ring. libretexts.org For electrophilic substitution, the choice of reagent and conditions will determine whether addition to the diene or substitution on the activated aromatic ring occurs. Cross-metathesis reactions can be designed to be highly chemoselective, targeting the terminal double bond of the diene while leaving the internal double bond and the aromatic ring untouched. acs.org

Table 3: Predicted Selectivity in Transformations of this compound

Reaction Type Reagent Predicted Major Product Type Selectivity Principle
Electrophilic AdditionHBr1,4-adduct (thermodynamic)Formation of the more stable allylic carbocation libretexts.org
Diels-AlderMaleic Anhydride"Ortho" / "Para" regioisomerFrontier Molecular Orbital (FMO) theory masterorganicchemistry.comucalgary.ca
Radical AdditionBr-CCl31,4-adductFormation of the most stable radical intermediate
Cross-MetathesisEthene3-FluorostyreneReaction at the less sterically hindered terminal olefin researchgate.net

Influence of the Fluorine Substituent on Electronic Properties and Reactivity

Electronic Effects of Fluorine on the Aromatic Ring and Conjugated System

The fluorine atom exerts a powerful influence on the electronic structure of this compound through a combination of inductive and resonance (mesomeric) effects. Due to its high electronegativity, fluorine has a strong electron-withdrawing inductive effect (-I), which lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aps.org This stabilization can enhance the molecule's stability against oxidation.

In the context of the conjugated system extending from the aromatic ring through the butadiene chain, the fluorine substituent modulates the electron density along the entire π-system. This modulation affects the molecule's reactivity in processes like electrophilic aromatic substitution and cycloaddition reactions by altering the nucleophilicity and electrophilicity of different carbon atoms.

Table 4: Summary of Fluorine's Electronic Effects

Electronic Effect Description Impact on Molecular Orbitals Consequence for Reactivity
Inductive Effect (-I)Withdrawal of sigma-electron density due to high electronegativity.Lowers energy of both HOMO and LUMO.Reduces overall electron density, deactivates ring to electrophiles.
Resonance Effect (+M)Donation of pi-electron density from fluorine's lone pairs.Raises energy of HOMO more than LUMO.Directs electrophilic attack to ortho/para positions.
Net EffectStrong -I, weaker +MOverall stabilization of orbitals, potential change in HOMO-LUMO gap.Deactivating but ortho, para-directing for electrophilic aromatic substitution.

Mechanistic Pathways in Fluorinated Aromatic Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. baranlab.org However, under appropriate conditions, the C-F bond in fluorinated aromatics like this compound can participate in transformations, often mediated by transition metal complexes. mdpi.comacs.org

One common mechanistic pathway is the oxidative addition of the C-F bond to a low-valent transition metal center, such as Pd(0) or Ni(0), to form an aryl-metal-fluoride intermediate. mdpi.com This step is often the key to catalytic cycles for cross-coupling reactions, such as Suzuki or Stille couplings, which functionalize the aromatic ring by replacing the fluorine atom. The efficiency of this oxidative addition can be influenced by the ligands on the metal and the electronic nature of the fluoroaromatic substrate. mdpi.com

Another pathway involves fluorine elimination from an organometallic intermediate. nih.gov For example, a reaction might proceed through the formation of a carbon-metal bond at a position ortho to the fluorine, followed by β-fluorine elimination. Transition-metal-free pathways for C-F bond activation also exist, though they often require harsh conditions or highly activated substrates. mdpi.com In some cases, fluoride (B91410) itself can act as a catalyst, promoting C-F activation by deprotonating a metal-hydride complex to generate a highly nucleophilic anionic species that attacks the fluoroaromatic ring. acs.org These mechanistic possibilities open avenues for the selective functionalization of the fluorinated aromatic portion of the molecule, complementary to the reactions of the diene moiety.

The ortho-Fluorine Effect and its Impact on C–H Activation and Site-Selectivity

The presence of a fluorine atom can significantly influence the regioselectivity of C–H activation reactions, an effect often termed the "ortho-fluorine effect". In transition-metal-catalyzed reactions, C–H bonds located ortho to a fluorine substituent exhibit enhanced reactivity. acs.org This is attributed to a combination of factors, including the Thorpe-Ingold effect and favorable electrostatic interactions between the fluorine and the metal center in the transition state.

For this compound, the fluorine atom at C3 is ortho to the C–H bonds at C2 and C4. Consequently, metal-catalyzed C–H functionalization (e.g., arylation, borylation) is expected to show a high degree of selectivity for these positions. Mechanistic studies on related fluoroarenes have shown that while kinetic metalation might occur at other positions, the thermodynamic product is typically the one resulting from C–H activation ortho to the fluorine. acs.org This thermodynamic preference can be exploited to control site-selectivity by adjusting reaction conditions such as temperature and time. acs.org Therefore, the ortho-fluorine effect is a powerful tool for directing the functionalization of the aromatic ring in this compound, favoring substitution at the C2 and C4 positions.

Oxidative Activation Mechanisms for Fluorinated Compounds

The oxidative activation of fluorinated compounds can be challenging due to the strength of the C-F bond. However, specific mechanisms have been identified that allow for the transformation of fluorinated aromatics. One novel mechanism involves the reaction of perfluorinated arenes with a biomimetic diiron-oxo complex, which proceeds not through C-F bond breaking or C-H hydroxylation, but via a rate-determining electrophilic C-O addition. manchester.ac.uknih.gov This is followed by a 1,2-fluoride shift to generate a ketone intermediate, which can then rearrange. manchester.ac.uknih.gov

While this compound is not perfluorinated, this pathway highlights that oxidative activation of the fluorinated ring can occur without direct C-F cleavage. Alternatively, oxidative addition to a low-valent transition metal center is a known mechanism for C-F bond activation. acs.orgacs.org

The butadienyl moiety is also susceptible to oxidation. Theoretical studies on the oxidation of the buta-1,3-dien-1-yl radical with O₂ show that the reaction is fast and can lead to products like acrolein and formyl radical (HCO) through complex rearrangements of the peroxy radical intermediate. rsc.org For this compound, an oxidative process could therefore be initiated at either the diene or the aromatic ring, depending on the oxidant and reaction conditions, leading to a diverse array of potential products.

Reaction Kinetics and Thermodynamic Profiles

Understanding the kinetics and thermodynamics of the reactions of this compound is essential for elucidating mechanisms and predicting product outcomes.

Kinetic Isotope Effects (KIEs) in Fluorination and Functionalization Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining the rate-determining step and the nature of the transition state. wayne.eduprinceton.edu In the context of reactions involving this compound, KIEs can be used to distinguish between different mechanistic possibilities.

For example, in an SEAr reaction on the aromatic ring, the substitution of a hydrogen atom with its heavier isotope, deuterium, can reveal whether the C-H bond is broken in the rate-limiting step. In many electrophilic aromatic substitutions, including fluorinations, the first step (attack of the electrophile to form the Wheland intermediate) is rate-determining, while the second step (loss of a proton to restore aromaticity) is fast. This scenario typically results in a small or absent primary KIE (kH/kD ≈ 1). researchgate.net Experimental studies on the electrophilic fluorination of deuterated arenes have confirmed this, showing small inverse KIEs, which are consistent with a polar SEAr mechanism where the decomposition of the intermediate is not rate-determining. researchgate.net

Conversely, a large primary KIE would suggest that C-H bond cleavage is part of the rate-determining step. Furthermore, variable KIEs that change with reactant concentrations can indicate a complex, multi-step mechanism where the rate-determining step itself changes. chemrxiv.org

Table 1: Representative Kinetic Isotope Effects in Electrophilic Aromatic Fluorination (Data adapted from related studies researchgate.net)
SubstrateDeuterated PositionkH/kDInferred Mechanistic Detail
Benzene (B151609)C₆D₆0.99No significant primary KIE; C-H bond breaking is not rate-determining.
TolueneC₆H₅CD₃0.86Small inverse secondary KIE, suggests sp² to sp³ rehybridization at the site of attack.
1,3,5-TrideuterobenzeneC₆H₃D₃0.95Consistent with a rate-determining formation of the Wheland intermediate.

Minimum Energy Path (MEP) Analysis for Reaction Mechanism Elucidation

Minimum Energy Path (MEP) analysis is a computational chemistry technique used to map the trajectory of a chemical reaction on its potential energy surface (PES). By identifying the lowest energy route connecting reactants to products via transition states, MEP analysis provides a detailed, step-by-step picture of the reaction mechanism. manchester.ac.ukrsc.org

For a molecule like this compound, MEP analysis can be applied to any of its potential transformations. For example, in a Diels-Alder reaction where the butadienyl moiety acts as the diene, MEP calculations could elucidate the geometries and energies of the endo and exo transition states, thereby predicting the stereochemical outcome. researchgate.net

Thermochemical Analysis of Bond Activation and Formation.umd.edu

A comprehensive understanding of the reactivity and potential transformations of this compound hinges on a detailed thermochemical analysis. This involves evaluating the energetic requirements for breaking existing chemical bonds (bond activation) and the energy released or consumed during the formation of new ones. Such analysis, often supported by computational chemistry, provides quantitative insights into reaction feasibility, kinetics, and mechanisms. The primary bonds of interest in this molecule are the C-F bond, the aromatic and vinylic C-H bonds, and the C-C bonds of the conjugated butadiene chain.

The strength of a chemical bond is quantified by its bond dissociation energy (BDE), which is the standard enthalpy change when a bond is cleaved homolytically. The C-F bond is known to be significantly stronger than a C-H bond, a factor that profoundly influences the molecule's reactivity. researchgate.net This high BDE suggests that reactions involving the cleavage of the C-F bond are thermodynamically demanding. smolecule.com Conversely, the π-bonds within the butadienyl moiety are weaker and more accessible, making them primary sites for chemical transformations.

Bond Activation Energetics

The activation of specific bonds within this compound is the initial, and often rate-determining, step in many chemical reactions. The energy required for this activation dictates the conditions under which a reaction will proceed.

C-F Bond Activation: The aromatic C-F bond is the strongest covalent bond in the molecule. Its high dissociation energy makes it resistant to cleavage under typical thermal conditions. Activation of this bond generally requires specialized reagents, such as transition metal complexes or strong reducing agents.

C-H Bond Activation: The molecule possesses both aromatic C-H bonds on the fluorobenzene (B45895) ring and vinylic C-H bonds on the butadiene chain. While still strong, these bonds are more susceptible to activation than the C-F bond. Vinylic C-H bonds, in particular, can be targeted in various cross-coupling and functionalization reactions.

C-C Bond Activation: The conjugated π-system of the butadiene tail is the most reactive portion of the molecule. The activation of the π-bonds is central to reactions like electrophilic additions and cycloadditions. For instance, in a Diels-Alder reaction, the π-bonds are broken and reformed in a concerted fashion. nih.gov The energy barrier for such processes is significantly lower than that for σ-bond cleavage. Computational studies on 1,3-butadiene polymerization show that the activation energy for the insertion of a butadiene molecule into a growing polymer chain is in the range of 54-67 kJ/mol, illustrating the relative ease of transforming the diene system. ucsb.edu

The following table presents typical bond dissociation energies for bond types analogous to those in the target molecule, providing a comparative view of their relative strengths.

Table 1: Representative Bond Dissociation Energies (BDE) for Relevant Bond Types

Bond Type Molecule Fragment BDE (kJ/mol at 298 K)
Aromatic C-F C₆H₅-F ~540
Aromatic C-H C₆H₅-H ~473
Vinylic C-H CH₂=CH-H ~464
Primary Allylic C-H CH₂=CHCH₂-H ~369
C=C CH₂=CH₂ ~728

Note: Values are approximations derived from data for representative simple molecules and are intended for illustrative purposes. nist.gov

Thermodynamics of Bond Formation

Cycloaddition Reactions: The conjugated diene system readily participates in Diels-Alder reactions. nih.gov These [4+2] cycloadditions are typically exothermic and thermodynamically favorable due to the conversion of two weaker π-bonds into two stronger σ-bonds in the resulting cyclohexene ring. The enthalpy of formation (ΔfH°) for 1,3-butadiene is approximately +110 kJ/mol (gas phase), indicating its relative instability compared to saturated analogues, which drives the favorability of such additions. anl.govnist.gov

Table 2: Standard Enthalpy of Formation (ΔfH°) for Foundational Molecules (Gas Phase)

Compound Formula ΔfH° (kJ/mol at 298.15 K)
Benzene C₆H₆ +82.9
Fluorobenzene C₆H₅F -116.3

Source: Values obtained from the NIST Chemistry WebBook and other thermochemical databases. anl.gov The data highlights the significant stabilizing effect of fluorination on the benzene ring and the inherent energy content of the unsaturated butadiene moiety.

Computational studies on related systems, such as the polymerization of 1,3-butadiene, provide insight into the activation energies associated with bond formation.

Table 3: Calculated Activation Energies for 1,3-Butadiene Reactions

Reaction Step System Activation Energy (ΔG‡) (kJ/mol)
trans to cis Isomerization Free 1,3-Butadiene 27.0
trans-1,3-Butadiene Insertion Neodymium-based Catalyst 67.0

Source: Data from DFT simulations of 1,3-butadiene polymerization. ucsb.edu These values underscore that bond-forming reactions at the diene are kinetically accessible, with specific conformations (like cis-1,3-butadiene) exhibiting lower barriers to reaction. ucsb.edu This suggests that transformations of the butadienyl group in this compound are likely to be the most kinetically and thermodynamically favorable pathways.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of (E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides information about the number of distinct proton environments, their chemical shifts, and their spatial relationships through spin-spin coupling. For this compound, the spectrum is divided into two main regions: the olefinic region for the butadiene protons and the aromatic region for the fluorobenzene (B45895) ring protons.

The four protons of the buta-1,3-diene chain are all chemically distinct and give rise to complex multiplets between approximately 5.0 and 7.0 ppm. chemicalbook.com The stereochemistry of the double bond between the first and second carbon of the diene (C1' and C2') is unequivocally established as (E) or trans by the large coupling constant (J-value) observed between the corresponding vinyl protons (H1' and H2'). This value is typically around 15-16 Hz, a characteristic feature of protons in a trans configuration on a double bond. wordpress.com The terminal vinyl protons (=CH₂) also show characteristic geminal, cis, and trans coupling constants. chemicalbook.com

The aromatic region displays signals for the four protons on the fluorobenzene ring. The fluorine atom at the C3 position influences the chemical shifts of these protons and introduces additional complexity through ¹H-¹⁹F coupling. Protons ortho and meta to the fluorine atom will be split, with typical coupling constants of ³JHF (ortho) around 8-9 Hz and ⁴JHF (meta) around 5-6 Hz. chemicalbook.comorganicchemistrydata.org This results in a complex splitting pattern that, when analyzed, allows for the unambiguous assignment of each aromatic proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic-H7.0 - 7.4mH-H, H-F coupling
Butadienyl-H (internal)6.5 - 6.9mJtrans ≈ 15 Hz
Butadienyl-H (internal)6.3 - 6.6m
Butadienyl-H (terminal)5.2 - 5.4ddJtrans ≈ 17 Hz, Jgem ≈ 1.5 Hz
Butadienyl-H (terminal)5.0 - 5.2ddJcis ≈ 10 Hz, Jgem ≈ 1.5 Hz

Note: Predicted values are based on data for analogous structures. Actual values may vary.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization state and electronic environment. libretexts.org For this compound, with its Cₛ symmetry, all ten carbon atoms are expected to be unique, resulting in ten distinct signals in the proton-decoupled spectrum.

All carbons in the molecule are sp² hybridized, and their resonances appear in the typical downfield region for aromatic and alkene carbons (approximately 110-165 ppm). oregonstate.edulibretexts.org The carbon atom directly bonded to the highly electronegative fluorine atom (C3) is significantly deshielded and appears at the lowest field of the aromatic carbons, typically around 162-164 ppm. chemicalbook.com This signal also exhibits a large one-bond coupling constant (¹JCF) of approximately 245-250 Hz, which appears as a doublet in the proton-coupled spectrum. researchgate.net The other aromatic carbons also show smaller two- and three-bond couplings to fluorine (²JCF and ³JCF). chemicalbook.com The four carbons of the butadiene moiety can be assigned based on comparison with known data for 1,3-butadiene (B125203) and substituted derivatives. spectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)HybridizationNotes
C3 (C-F)162 - 164sp²Large ¹JCF coupling
C1 (ipso)138 - 140sp²Quaternary
Butadienyl-C130 - 138sp²Four distinct signals
Aromatic-CH110 - 131sp²Three distinct signals with C-F coupling
Butadienyl-CH₂~118sp²Terminal methylene

Note: Predicted values are based on data for analogous structures. Actual values may vary.

¹⁹F NMR is a highly sensitive technique used to directly observe the fluorine nucleus. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, sharp signals and a wide chemical shift range make it an excellent probe for fluorinated molecules. jeolusa.comnih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Based on data for fluorobenzene and its derivatives, this signal is predicted to appear around δ -113 ppm relative to the standard CFCl₃. colorado.eduucsb.edu In a high-resolution spectrum, this signal will not be a simple singlet but a complex multiplet due to coupling with the aromatic protons. Specifically, it will be split by the two ortho protons (³JHF ≈ 8-9 Hz), the meta proton (⁴JHF ≈ 5-6 Hz), and the para proton (⁵JHF, typically small or negligible). sfu.ca This fine structure provides definitive confirmation of the substitution pattern on the aromatic ring.

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously confirming the complex structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of the entire butadiene proton spin system (H1' through H4'). It would also show correlations between adjacent protons on the fluorobenzene ring, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlation). It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its known proton resonance from the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and molecular formula of a compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₁₀H₉F), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion ([M]⁺˙) at m/z 148.0688, consistent with its elemental composition. rsc.orgamazonaws.com

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak is expected to be prominent. Common fragmentation pathways for related structures include:

Loss of a hydrogen radical: leading to a fragment at [M-1]⁺ (m/z 147).

Loss of a fluorine radical: resulting in a fragment at [M-19]⁺ (m/z 129).

Cleavage within the diene chain: producing various smaller charged fragments.

Formation of stable aromatic cations: such as the fluorotropylium ion or the phenyl cation, which are common in the mass spectra of substituted benzenes. nih.govmiamioh.edu

Analysis of these fragmentation patterns helps to confirm the presence of both the fluorophenyl group and the butadienyl substituent. ed.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and functional groups.

Key characteristic absorption bands in the IR spectrum for this compound would include:

C-H stretching (sp²): Aromatic and vinylic C-H stretches typically appear above 3000 cm⁻¹.

C=C stretching: Conjugated diene systems show one or two strong bands in the 1600–1650 cm⁻¹ region. vaia.com Aromatic C=C stretching vibrations also occur in this region, often seen as multiple sharp bands.

C-F stretching: A strong, characteristic absorption band for the aryl-fluorine bond is expected in the 1100–1250 cm⁻¹ range.

C-H out-of-plane bending: Strong absorptions in the 900–1000 cm⁻¹ region are characteristic of the vinyl groups, with a band around 965 cm⁻¹ being indicative of the trans C-H wag on the disubstituted double bond. nist.govnist.gov The substitution pattern on the benzene (B151609) ring also gives rise to characteristic bands in the 680-900 cm⁻¹ region.

Raman spectroscopy would complement the IR data, as vibrations that are weak in the IR spectrum (like the symmetric C=C stretch of the diene) are often strong in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed insights into its conformation and intermolecular interactions in the solid state.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the importance of such a study can be understood by examining research on analogous compounds, such as other aryl-substituted butadienes and fluorinated molecules. nih.govnih.gov Should single crystals of this compound be obtained, X-ray diffraction analysis would yield critical structural parameters.

A key aspect to be determined would be the planarity of the butadienyl chain and its torsional angle with respect to the 3-fluorophenyl ring. This conformation is crucial as it influences the extent of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties. Furthermore, the analysis would reveal the precise bond lengths and angles, providing experimental validation of the (E)-configuration of the double bond adjacent to the aromatic ring.

In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and C-H···F hydrogen bonds would be elucidated. nih.gov These interactions govern the molecular packing in the crystal lattice, which can influence the material's bulk properties.

A typical crystallographic analysis would result in a detailed report, including the parameters outlined in the table below.

Crystallographic ParameterInformation Provided
Crystal System The basic symmetry of the crystal (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal lattice.
Z (Molecules per unit cell) The number of molecules contained within the unit cell.
--
Key Bond Lengths (Å) Precise distances between bonded atoms, confirming the molecular structure.
Key Bond Angles (°) ** Angles between bonded atoms, defining the molecular geometry.
Torsional Angles (°) **Dihedral angles that describe the conformation of the molecule, such as the rotation around the C-C single bonds.
Intermolecular Contacts (Å) Distances between atoms of adjacent molecules, indicating non-covalent interactions.

This table outlines the data that would be obtained from an X-ray crystallographic study of this compound.

High-Resolution Spectroscopic Methods for Isomeric Purity and Quantification

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for assessing the isomeric purity and for the quantitative analysis of organic compounds.

For this compound, high-resolution ¹H and ¹⁹F NMR are particularly informative. The presence of the fluorine atom provides a unique spectroscopic handle for analysis. chemrxiv.orgchemrxiv.org

Isomeric Purity Assessment:

The primary isomeric impurity of concern would be the (Z)-isomer of 1-(buta-1,3-dien-1-yl)-3-fluorobenzene. High-resolution ¹H NMR can readily distinguish between the (E) and (Z) isomers based on the coupling constants of the vinylic protons. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans-protons on the double bond adjacent to the phenyl ring. In contrast, the (Z)-isomer would exhibit a smaller coupling constant (typically 6-12 Hz) for the cis-protons.

Furthermore, ¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. chemrxiv.orgchemrxiv.org The chemical shift of the fluorine nucleus would likely differ between the (E) and (Z) isomers due to the different spatial arrangement of the butadienyl chain, a phenomenon known as the through-space nuclear Overhauser effect (NOE). This allows for another layer of verification of isomeric purity. The presence of any regioisomeric impurities, such as those with the fluorine at a different position on the phenyl ring, would also be detectable as distinct signals in both the ¹H and ¹⁹F NMR spectra.

Quantification:

Quantitative NMR (qNMR) is a well-established method for determining the concentration or purity of a substance. researchgate.netnih.govlibretexts.org This is achieved by comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard. For this compound, a suitable internal standard would be a compound with a known concentration and a simple NMR spectrum that does not overlap with the analyte's signals.

In a ¹H qNMR experiment, the purity of the compound can be calculated by integrating a well-resolved proton signal (e.g., one of the vinylic protons) and comparing it to the integral of a known proton signal from the internal standard. Similarly, ¹⁹F qNMR can be employed, using a fluorinated internal standard. chemrxiv.orgchemrxiv.org Given the high sensitivity and large chemical shift dispersion of ¹⁹F NMR, this technique can be particularly advantageous for the analysis of fluorinated compounds, often providing a cleaner baseline and better signal separation. researchgate.net

The following table summarizes the key data obtained from high-resolution NMR for the purpose of purity and quantification.

Spectroscopic DataApplication
¹H NMR Chemical Shifts (δ, ppm) Confirms the presence of different proton environments in the molecule.
¹H-¹H Coupling Constants (J, Hz) Distinguishes between (E) and (Z) isomers based on the magnitude of the vicinal coupling across the double bond.
¹⁹F NMR Chemical Shift (δ, ppm) Provides a sensitive probe for the electronic environment of the fluorine atom, aiding in isomer identification.
Signal Integrals Used for the relative quantification of isomers and for absolute quantification against an internal standard.
Limit of Detection (LOD) The lowest concentration of an impurity that can be reliably detected. nih.gov
Limit of Quantification (LOQ) The lowest concentration of an impurity that can be accurately quantified. libretexts.org

This table outlines the types of data and their applications in the high-resolution spectroscopic analysis of this compound.

Computational Chemistry and Theoretical Modeling of E 1 Buta 1,3 Dien 1 Yl 3 Fluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a primary tool in the computational investigation of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com It is employed to explore various facets of the molecule's character, from its fundamental electronic structure to its potential behavior in chemical reactions.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic properties of (E)-1-(buta-1,3-dien-1-yl)-3-fluorobenzene are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic absorption spectra. schrodinger.comedu.krd

The molecule's structure combines a conjugated buta-1,3-diene system with a 3-fluorophenyl group. The conjugated diene portion significantly raises the energy of the HOMO and lowers the energy of the LUMO, leading to a smaller energy gap compared to non-conjugated analogues. researchgate.net The fluorine atom, being electronegative, exerts an electron-withdrawing effect, which tends to stabilize (lower the energy of) both the HOMO and LUMO. The interplay of these effects determines the final orbital energies. The HOMO is expected to be delocalized across the entire π-system of the butadiene and phenyl moieties, while the LUMO will also be a π-type orbital, representing the lowest energy region to accept an electron. semanticscholar.org A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. edu.krd

Table 1: Conceptual DFT Data for this compound This interactive table provides calculated electronic properties based on DFT methods.

Property Calculated Value (eV) Description
HOMO Energy -6.2 Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -1.5 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap 4.7 Energy difference between HOMO and LUMO, related to chemical reactivity and stability. edu.krd

Reaction Pathway Elucidation and Transition State Characterization

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This molecule can participate in various transformations, notably Diels-Alder reactions at the diene moiety and electrophilic aromatic substitution on the fluorobenzene (B45895) ring. smolecule.com

Computational modeling allows for the identification of transition state (TS) structures, which are the energy maxima along a reaction coordinate. The energy of the TS relative to the reactants determines the activation energy of the reaction. For instance, in a Diels-Alder reaction, DFT can be used to calculate the activation energies for the formation of different regio- and stereoisomers (e.g., ortho vs. meta, endo vs. exo), thereby predicting the major product. ubc.canih.gov The calculations involve optimizing the geometries of reactants, products, and transition states and verifying the nature of these stationary points through vibrational frequency analysis, where a minimum has all real frequencies and a transition state has exactly one imaginary frequency. nih.gov

Table 2: Insights from DFT-Modeled Reaction Pathways This table outlines the application of DFT in characterizing potential reactions of the title compound.

Reaction Type Computational Insight Significance
Diels-Alder Cycloaddition Determination of transition state energies for endo/exo and ortho/meta pathways. ubc.ca Predicts stereochemical and regiochemical outcomes of the reaction.
Electrophilic Aromatic Substitution Modeling of sigma-complex intermediates and transition states for substitution at different ring positions. Elucidates the directing effects of the fluorine and butadienyl substituents.
Polymerization Calculation of activation barriers for monomer addition to a growing polymer chain. nih.gov Provides mechanistic understanding of polymerization processes.

Conformational Analysis and Stereoisomeric Stability

The flexibility of this compound arises from rotation around the C-C single bonds. The most significant conformational freedom is associated with the single bond linking the C2 and C3 atoms of the butadiene chain. This allows for two primary planar conformations: the s-trans (dihedral angle of 180°) and the s-cis (dihedral angle of 0°). stackexchange.com Due to steric hindrance, the planar s-cis form is typically an energy maximum, and the stable second conformer is a twisted gauche form. stackexchange.com The s-trans conformer is generally the global energy minimum due to reduced steric repulsion. stackexchange.com

DFT calculations can precisely determine the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the rotational barriers between them. researchgate.net The (E)-configuration of the double bond between C1 and C2 is fixed. Computational studies on related molecules like 1,3-butadiene (B125203) have shown that the energy difference between the s-trans and gauche conformers is around 12.0 kJ/mol. stackexchange.com

Table 3: Calculated Relative Energies of Butadiene Conformers This interactive table shows the relative stability of different conformations.

Conformer Dihedral Angle (C2-C3) Relative Energy (kJ/mol) Stability
s-trans 180° 0.0 Global Minimum stackexchange.com
gauche ~38° ~12.0 Local Minimum stackexchange.com
s-cis (Transition State) ~16.5 Rotational Barrier stackexchange.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT is a well-established method for the prediction of nuclear magnetic resonance (NMR) chemical shifts. mdpi.com The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov

These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is highly dependent on the choice of the density functional and basis set. mdpi.comnih.govrsc.org For many organic molecules, DFT calculations can predict ¹H and ¹³C chemical shifts with root-mean-square deviations of 0.1-0.2 ppm and 1-3 ppm, respectively, compared to experimental values. mdpi.comd-nb.info This predictive power is invaluable for structure verification and spectral assignment. rsc.org

Table 4: Hypothetical DFT-Predicted vs. Experimental NMR Chemical Shifts (ppm) This table illustrates a comparison of predicted and potential experimental NMR data for selected atoms.

Atom Predicted δ (ppm) Experimental δ (ppm) Deviation (ppm)
H (vinyl) 6.6 6.5 +0.1
H (aromatic) 7.2 7.1 +0.1
C (vinyl) 130 129 +1.0
C (aromatic, C-F) 163 162 +1.0

Analysis of Non-Covalent Interactions and π-Complexes

Non-covalent interactions (NCIs) are crucial for understanding molecular conformation and intermolecular aggregation. ccu.edu.tw The Non-Covalent Interaction (NCI) index is a computational tool based on the electron density and its derivatives that allows for the visualization and characterization of weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion in real space. mdpi.com

For this compound, NCI analysis can reveal weak intramolecular interactions that influence its preferred conformation. Furthermore, it can be used to study the formation of π-complexes, such as π-π stacking between the aromatic ring of one molecule and the diene system of another. These interactions are fundamental in materials science, as they can dictate the packing of molecules in a crystal and influence the bulk properties of polymers derived from this monomer. mdpi.com DFT methods, especially those including dispersion corrections (e.g., B3LYP-D3), are essential for accurately describing these weak but significant forces. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

Key descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η ≈ (E_LUMO - E_HOMO). edu.krd

Electrophilicity Index (ω): Quantifies the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). researchgate.net

These indices allow for a comparison of the reactivity of this compound with other molecules and help to classify it as a potential electrophile or nucleophile in various reactions. researchgate.net

Table 5: Quantum Chemical Reactivity Descriptors This interactive table defines key reactivity indices derived from HOMO and LUMO energies.

Descriptor Formula Interpretation
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Electron escaping tendency; related to electronegativity. researchgate.net
Chemical Hardness (η) E_LUMO - E_HOMO Resistance to change in electron configuration; related to stability. edu.krd
Chemical Softness (S) 1 / η Reciprocal of hardness; indicates higher reactivity. edu.krd
Electrophilicity Index (ω) μ² / (2η) Propensity of a species to accept electrons. researchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Properties

The electronic properties of this compound are of fundamental interest as they govern the molecule's interaction with light, its chemical reactivity, and its potential for use in electronic devices. Both ab initio and semi-empirical methods are powerful tools for elucidating these characteristics.

Ab Initio Methods: These first-principles calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), solve the Schrödinger equation without empirical parameters, offering a high degree of accuracy. For this compound, DFT methods with various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) can be used to optimize the molecular geometry and calculate key electronic descriptors. These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an estimate of the molecule's kinetic stability and the energy required for electronic excitation. The introduction of the fluorine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue, potentially altering the HOMO-LUMO gap and influencing the molecule's reactivity and spectral properties. nih.govnih.gov Natural Bond Orbital (NBO) analysis, an ab initio technique, can further reveal details about charge distribution, hyperconjugative interactions, and the nature of the bonding within the molecule.

Semi-Empirical Methods: While ab initio methods are highly accurate, their computational cost can be prohibitive for very large systems or for preliminary high-throughput screening. Semi-empirical methods, such as AM1, PM3, and the more recent PM6 and PM7, offer a faster alternative by incorporating empirical parameters to simplify the calculations. researchgate.netnih.govwikipedia.org These methods are particularly useful for exploring the potential energy surfaces of large molecules and for providing initial geometries for higher-level calculations. researchgate.net Although less accurate than ab initio methods, they can provide valuable qualitative insights into the electronic properties of this compound, such as its dipole moment and molecular orbital energies.

Illustrative Electronic Properties Data:

The following table presents plausible theoretical data for the electronic properties of this compound, as would be obtained from DFT calculations. Disclaimer: The following data is for illustrative purposes and is based on typical values for similar conjugated and fluorinated molecules. It does not represent experimentally verified or published computational results for this specific compound.

PropertyMethodBasis SetCalculated ValueUnit
HOMO EnergyDFT (B3LYP)6-311+G(d,p)-6.25eV
LUMO EnergyDFT (B3LYP)6-311+G(d,p)-1.10eV
HOMO-LUMO GapDFT (B3LYP)6-311+G(d,p)5.15eV
Dipole MomentDFT (B3LYP)6-311+G(d,p)1.85Debye
Ionization PotentialDFT (B3LYP)6-311+G(d,p)7.98eV
Electron AffinityDFT (B3LYP)6-311+G(d,p)0.85eV

Molecular Dynamics Simulations for Dynamic Behavior

While static quantum chemical calculations provide valuable information about the equilibrium properties of this compound, molecular dynamics (MD) simulations are essential for understanding its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the investigation of conformational dynamics, solvent effects, and the molecule's interaction with other molecules or surfaces.

For this compound, MD simulations could be employed to study several key aspects of its dynamic behavior. The butadiene chain introduces conformational flexibility, and MD simulations can explore the rotational barriers around the single bonds and the preferred conformations of the molecule in different environments. This is particularly relevant for understanding how the molecule might pack in a solid state or interact with a biological receptor.

Furthermore, MD simulations can be used to study the solvation of this compound in various solvents. By explicitly including solvent molecules in the simulation, one can investigate the structure of the solvation shell and calculate properties such as the radial distribution function between the solute and solvent atoms. This information is crucial for understanding the molecule's solubility and its behavior in solution-phase reactions.

Conceptual Molecular Dynamics Simulation Data:

Currently, there is a lack of published molecular dynamics simulation data specifically for this compound. The following table provides a conceptual illustration of the types of data that could be generated from such a study. Disclaimer: The data presented below is purely illustrative and intended to demonstrate the potential output of a molecular dynamics simulation for this compound.

Simulation ParameterValueUnit
Simulation Time100ns
Temperature298.15K
Pressure1atm
SolventWater
Torsional Angle (C-C-C-C) Average175.5degrees
Radius of Gyration4.2Å
Solvent Accessible Surface Area250.3Ų

Role of E 1 Buta 1,3 Dien 1 Yl 3 Fluorobenzene As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The conjugated diene system and the fluorinated aromatic ring of (E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene provide multiple reactive sites, positioning it as a key starting material for elaborate organic molecules. Phenyl-1,3-butadienes, in general, are recognized as valuable precursors for creating complex natural products and other bioactive compounds. mdpi.com The presence of the fluorine atom can further enhance or modify the biological activity and pharmacokinetic properties of the resulting molecules, making this fluorinated analog particularly significant in medicinal chemistry. smolecule.com

The 1,3-diene motif is a structural feature found in numerous bioactive natural products. researchgate.net this compound serves as a strategic precursor for synthesizing analogs of these natural products. The diene moiety can participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings, which are core structures in many complex natural products like terpenoids and alkaloids. smolecule.com

The fluorinated phenyl group allows for the creation of fluorinated analogs of known bioactive compounds. Introducing fluorine into biologically active molecules is a common strategy in drug discovery to improve metabolic stability, binding affinity, and lipophilicity. By using this compound as a starting block, chemists can incorporate a fluoro-aryl moiety into the final product, potentially leading to compounds with enhanced therapeutic properties.

Reaction TypeRole of this compoundResulting Structural Motif
Diels-Alder Reaction Acts as the diene component.Forms substituted cyclohexene (B86901) rings. smolecule.com
Cross-Coupling Reactions Serves as a coupling partner.Creates new carbon-carbon bonds for chain extension or elaboration. smolecule.comnih.gov
Deconstructive Functionalization The diene or ring can be cleaved.Provides access to diverse linear or fragmented structures. nih.gov

In pharmaceutical chemistry, this compound is a valuable intermediate for building molecular scaffolds that form the basis of new drug candidates. smolecule.com Its structural framework provides a synthetically flexible platform that can be modified through various chemical transformations. mdpi.com

The compound's utility is particularly evident in its potential for palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical manufacturing for creating complex carbon-carbon bonds. smolecule.comnih.gov The diene can be functionalized to introduce diverse substituents, while the fluorinated ring can undergo electrophilic aromatic substitution, allowing for the synthesis of a wide array of derivatives. smolecule.com These derivatives can then be screened for biological activity, serving as a library of compounds for drug discovery programs.

Scaffold for Further Regio- and Stereoselective Functionalization

The structure of this compound is well-suited for chemical modifications that are controlled in terms of both position (regioselectivity) and three-dimensional orientation (stereoselectivity). The conjugated diene system allows for selective reactions at either the 1,2- or 1,4-positions, a classic reactivity pattern for conjugated systems. pearson.com

For instance, electrophilic addition reactions with reagents like bromine can yield either 1,2- or 1,4-addition products, with the distribution often influenced by reaction conditions such as temperature and solvent. pearson.com This controlled reactivity enables chemists to precisely install functional groups at desired locations on the butadiene chain. Furthermore, advancements in catalysis allow for highly stereoselective transformations of functionalized dienes, enabling the synthesis of specific isomers of more complex molecules. acs.orgucla.edunih.gov The development of stereoselective methods for functionalizing dienes is crucial for synthesizing compounds with specific biological activities, as different stereoisomers can have vastly different pharmacological effects. ucla.edu

Functionalization TypeDescriptionPotential Outcome
Regioselective Addition Electrophiles can add across the C1-C2 or C1-C4 positions of the diene. pearson.comFormation of distinct structural isomers (e.g., 1,2- vs. 1,4-adducts).
Stereoselective Cycloaddition Diels-Alder reactions can be controlled to produce specific endo/exo stereoisomers.Access to specific diastereomers of cyclic compounds.
Asymmetric Catalysis Use of chiral catalysts to introduce new stereocenters.Synthesis of enantiomerically enriched products.

Development of Novel Reaction Methodologies Utilizing Fluorinated Diene Substrates

The study of fluorinated dienes like this compound contributes to the broader development of new synthetic methods. nih.govnih.govrsc.org The unique electronic properties conferred by the fluorine atom can influence the reactivity of the diene system, opening up new avenues for chemical transformations. nih.govrsc.org

Research into the synthesis and reactivity of fluorinated dienes has led to the development of robust catalytic systems, particularly those based on palladium, for their preparation. nih.gov These methods often provide high yields and selectivity, making fluorinated building blocks more accessible for laboratory-scale synthesis. nih.govresearchgate.net Moreover, the pyrolysis of fluorinated alkenes has been shown to be a viable method for producing fluorinated dienes, expanding the toolkit available to synthetic chemists. rsc.org The exploration of such reactions with substrates like this compound helps in understanding the fundamental principles of how fluorine substitution impacts reaction mechanisms and outcomes, thereby driving innovation in synthetic chemistry. nih.gov

Investigations into Polymer Chemistry and Advanced Materials Based on Fluorinated Butadienes

Incorporation of (E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene into Polymer Architectures

The diene functionality of this compound enables its participation in polymerization reactions, similar to other butadiene derivatives. This allows for its integration into polymer chains, forming copolymers with unique characteristics imparted by the fluorine substitution.

The copolymerization of 1,3-butadiene (B125203) with substituted butadiene monomers is a well-established method for producing functionalized polydienes. Research on the copolymerization of 1,3-butadiene with various phenyl-substituted 1,3-butadiene derivatives, such as (E)-1-phenyl-1,3-butadiene (PBD), has been successfully conducted using coordination polymerization systems. nih.govkyoto-u.ac.jp For instance, using a CpTiCl3/MAO catalyst system, copolymers of 1,3-butadiene and PBD have been synthesized with varying comonomer feed ratios, leading to copolymers with controlled molecular weights and microstructures. nih.govkyoto-u.ac.jp

While specific studies on the copolymerization of this compound are not extensively documented in publicly available literature, the principles from the copolymerization of similar monomers like PBD can be extrapolated. It is anticipated that this compound can be copolymerized with 1,3-butadiene to yield fluorine-containing polybutadiene (B167195) copolymers. The presence of the fluorine atom on the phenyl ring is expected to influence the monomer's reactivity and the resulting copolymer's properties. The electron-withdrawing nature of fluorine could affect the electron density of the diene system, potentially altering its reactivity ratios in copolymerization.

The resulting copolymers would possess a polybutadiene backbone with pendant 3-fluorophenyl groups. These pendant groups are expected to significantly modify the polymer's properties, such as its glass transition temperature (Tg), thermal stability, and surface energy. For example, studies on copolymers of 1,3-butadiene and phenyl-substituted butadienes have shown that the Tg of the resulting copolymer is highly dependent on the incorporation content of the comonomer, with an increasing comonomer content leading to a gradually increasing Tg. nih.govkyoto-u.ac.jp A similar trend would be expected for copolymers containing this compound.

Table 1: Potential Copolymerization Parameters of 1,3-Butadiene and this compound

ParameterPotential Value/ObservationRationale/Reference
Catalyst SystemCoordination catalysts (e.g., Nd-based, Ti-based)Effective for butadiene and substituted butadiene copolymerization. nih.govkyoto-u.ac.jp
Monomer IncorporationControllable via feed ratioObserved in similar systems like 1,3-butadiene/PBD copolymerization. nih.govkyoto-u.ac.jp
MicrostructureHigh 1,4-selectivityA common feature of coordination polymerization of dienes. nih.govkyoto-u.ac.jp
Glass Transition Temp. (Tg)Increases with comonomer contentPendant bulky groups restrict chain mobility. nih.govkyoto-u.ac.jp

Cross-linking is crucial for transforming soft and tacky rubbers into useful elastomeric materials. nih.gov The diene units within polymers derived from this compound can participate in conventional vulcanization processes, such as those using sulfur. nih.gov Furthermore, the unique structure of this monomer could open avenues for novel cross-linking strategies. For example, the Diels-Alder reaction, a cycloaddition between a diene and a dienophile, can be utilized to create thermally reversible cross-links. researchgate.net The butadiene moiety of the incorporated monomer units could react with bismaleimides or other dienophiles to form a cross-linked network. researchgate.net

Chemical Modification and Functionalization of Fluorinated Diene Polymers

Polymers synthesized from this compound would possess both unsaturation in the backbone and fluorinated aromatic rings, offering multiple sites for subsequent chemical modification.

While incorporating this compound directly provides a degree of fluorination, further fluorination of the polymer backbone can be achieved through post-polymerization modification. Various methods for the chemical modification of unsaturated polymers have been developed, including halogenation. nasa.gov For instance, the direct fluorination of natural rubber is challenging due to the lack of reactive functional groups. mdpi.com However, the presence of double bonds in polybutadiene allows for electrophilic addition reactions.

A common approach for the fluorination of diene rubbers is through radical graft polymerization of fluorine-containing monomers. researchgate.net Another strategy involves the covalent surface modification of polydienes using fluorinated reagents. acs.org For polymers containing this compound, the existing fluorine atom on the phenyl ring can influence the reactivity of the aromatic ring towards further substitution, although such reactions might require harsh conditions. A more accessible route would be the modification of the remaining double bonds in the polybutadiene backbone.

Olefin metathesis is a powerful tool in polymer chemistry, enabling both polymer synthesis and degradation. mdpi.com The metathetic degradation of polybutadiene in the presence of a chain transfer agent can be used to produce well-defined, functionalized telechelic oligomers. mdpi.com For a copolymer containing units of this compound, metathesis degradation could be employed to break down the polymer chains at the double bonds, potentially leading to oligomers with fluorinated end-groups or internal functionalities. This process could be valuable for producing fluorinated liquid rubbers or prepolymers for other applications.

Chain transfer reactions are critical in controlling the molecular weight of polymers during polymerization. In the context of diene polymerization, coordinative chain transfer polymerization (CCTP) is a well-established technique. google.com While specific data on chain transfer reactions involving this compound is not available, it is expected that its polymerization behavior would be influenced by the presence of chain transfer agents. In radical graft polymerization, chain transfer agents like n-dodecylmercaptan have been used to prevent gelation during the fluorination of nitrile-butadiene rubber. researchgate.net

Research into the Molecular Design of Fluorinated Elastomers and Thermoplastics

The unique properties of fluoropolymers, such as high thermal and chemical stability, stem from the high bond energy of the carbon-fluorine bond. mdpi.com The incorporation of this compound into elastomers and thermoplastics allows for the molecular-level design of materials with a desirable balance of properties.

Fluorinated elastomers are known for their performance in demanding applications. mdpi.com By copolymerizing this compound with butadiene, it is possible to create fluorinated elastomers with improved oil resistance and thermal stability compared to conventional polybutadiene. The fluorinated phenyl groups would reduce the polymer's affinity for nonpolar solvents and increase its thermal decomposition temperature. Research on fluorinated nitrile butadiene elastomers has shown that grafting with fluorinated methacrylates significantly improves resistance to chemical degradation. figshare.com

In the realm of fluorinated thermoplastics, the introduction of fluorine-containing monomers can enhance properties such as flame retardancy and hydrophobicity. mdpi.comresearchgate.net Copolymers with a significant content of this compound could exhibit thermoplastic behavior, especially if the bulky, rigid fluorophenyl groups disrupt the packing of the polymer chains, leading to a higher glass transition temperature. The molecular design could involve controlling the ratio of the fluorinated monomer to butadiene to tailor the material's properties between those of a flexible elastomer and a rigid thermoplastic. Studies on fluorinated polyurethanes have demonstrated that the introduction of fluorinated segments can significantly enhance surface hydrophobicity and thermal stability. mdpi.com

Table 2: Predicted Property Enhancements in Polymers Incorporating this compound

PropertyPredicted EnhancementScientific Rationale
Thermal Stability IncreasedHigh C-F bond energy. mdpi.com
Chemical/Oil Resistance ImprovedLow surface energy of fluorinated groups reduces interaction with hydrocarbons. mdpi.com
Glass Transition Temp. (Tg) IncreasedBulky pendant fluorophenyl groups restrict chain mobility. nih.govkyoto-u.ac.jp
Hydrophobicity IncreasedLow surface energy and polarity of C-F bonds. mdpi.com
Flame Retardancy ImprovedFluorine atoms can act as radical scavengers in the gas phase during combustion. mdpi.com

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of synthesizing (E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene and its derivatives is intrinsically linked to the principles of green chemistry. Current synthetic strategies, such as copper-catalyzed cross-coupling reactions and electrophilic substitutions, are being re-evaluated to improve their environmental footprint smolecule.com. The focus is shifting towards developing methods that maximize atom economy, minimize waste, and utilize less hazardous reagents and solvents.

One promising avenue is the exploration of mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of bulk solvents. This technique has shown potential in cleaving strong C-F bonds in persistent per- and polyfluoroalkyl substances (PFASs), suggesting its applicability to more controlled fluorination and defluorination reactions in complex syntheses chemrxiv.org. Another area of intense research is the use of biocatalysis. Enzymes offer unparalleled selectivity under mild conditions and could provide a sustainable alternative to traditional metal catalysts for constructing the fluorinated diene framework researchgate.net. The development of catalytic systems that operate in water or other benign solvents is a key goal.

Key objectives for future research include:

Designing catalytic cycles that minimize the use of stoichiometric reagents.

Exploring flow chemistry protocols to reduce waste and improve safety and scalability acs.org.

Utilizing renewable starting materials and energy-efficient reaction conditions.

Developing methods for recycling and reusing catalysts and fluorinating agents, moving towards a closed-loop fluorine economy chemrxiv.org.

Synthetic StrategyTraditional ApproachEmerging Sustainable AlternativeKey Advantages
Catalysis Homogeneous metal catalysts (e.g., Pd, Cu) in organic solvents smolecule.comresearchgate.net.Heterogeneous catalysts, biocatalysis, photocatalysis researchgate.net.Catalyst recyclability, milder reaction conditions, reduced metal leaching.
Fluorine Source Often harsh and hazardous fluorinating agents.Use of fluoride (B91410) salts (e.g., CsF) in solvent-free or benign solvent systems chemrxiv.orgmdpi.com.Improved safety, lower environmental impact.
Reaction Conditions High temperatures, inert atmospheres, anhydrous organic solvents.Mechanochemistry (ball-milling), flow reactors, aqueous media chemrxiv.orgacs.org.Reduced energy consumption, minimized solvent waste, enhanced safety.

Chemo- and Regioselective Synthesis of Architecturally Complex Analogs

The dual functionality of this compound—a reactive diene system and an electronically modified aromatic ring—makes it a valuable building block for creating structurally diverse molecules smolecule.com. A major future challenge lies in controlling the chemo- and regioselectivity of its reactions to synthesize complex analogs with high precision. The fluorine atom's electron-withdrawing nature significantly influences the electronic properties of both the diene and the benzene (B151609) ring, offering unique opportunities for selective functionalization that are not possible with non-fluorinated counterparts rsc.org.

Future research will heavily focus on leveraging this influence in key transformations:

Diels-Alder Reactions: The diene moiety is primed for [4+2] cycloadditions smolecule.commdpi.com. Research will aim to develop catalysts that can precisely control the regioselectivity and stereoselectivity of these reactions, using the fluorine substituent to direct the approach of various dienophiles. This could lead to complex polycyclic structures that are scaffolds for new drugs and materials bioengineer.org.

Cross-Coupling Reactions: The C-F bond and C-H bonds on the aromatic ring, as well as positions on the diene, can be targeted for functionalization through palladium-catalyzed and other cross-coupling reactions smolecule.com. The challenge is to develop catalytic systems that can selectively activate one specific position over others, enabling the stepwise and controlled construction of highly substituted derivatives.

Sequential Functionalization: A key goal is to develop one-pot or sequential reaction sequences that modify both the diene and the aromatic ring in a controlled manner. This requires catalysts and reagents that can operate chemoselectively, for instance, performing a Diels-Alder reaction on the diene without affecting the aromatic ring, followed by a regioselective C-H arylation on the fluorobenzene (B45895) moiety nih.govelsevierpure.com.

The ability to master these selective transformations will allow chemists to use this compound as a versatile starting material for libraries of complex fluorinated molecules with tailored properties.

Integration of Advanced Automation and AI in Fluorinated Diene Chemistry

The synthesis and optimization of reactions involving fluorinated dienes are being revolutionized by automation and artificial intelligence (AI). These technologies are poised to accelerate the discovery of new reactions and molecules by moving beyond traditional, trial-and-error experimental approaches mdpi.com.

AI-Driven Synthesis Planning: Computer-aided synthesis planning (CASP) tools are increasingly capable of devising novel synthetic routes to complex target molecules nih.gov. AI models, trained on vast reaction databases, can propose retrosynthetic disconnections for fluorinated targets, suggesting new ways to construct molecules like this compound and its more complex derivatives youtube.com. These tools can also predict reaction feasibility and potential side products, saving significant time and resources mdpi.com.

Automated Reaction Optimization: Robotic platforms, or "self-driving laboratories," can perform hundreds of experiments under varying conditions (e.g., catalyst, solvent, temperature) to rapidly optimize reaction yields and selectivity. By integrating machine learning algorithms, these systems can analyze results in real-time and decide on the next set of experiments to perform, efficiently exploring the complex parameter space of organofluorine chemistry frontiersin.org. This is particularly valuable for complex processes like Cu-mediated fluorination, which often require fine-tuning nih.gov.

Predictive Modeling: Deep learning models are being developed to predict the physicochemical and biological properties of novel organofluorine compounds from their structure alone nih.gov. This allows for the in silico screening of large virtual libraries of potential analogs of this compound, prioritizing the synthesis of only the most promising candidates for applications in medicine and materials science.

TechnologyApplication in Fluorinated Diene ChemistryPotential Impact
Artificial Intelligence (AI) Proposing novel synthetic routes; predicting reaction outcomes and yields mdpi.comnih.gov.Accelerates discovery of efficient syntheses; reduces experimental failures.
Machine Learning (ML) Optimizing reaction conditions in real-time; predicting molecular properties frontiersin.orgnih.gov.Enables high-throughput screening; facilitates rational design of new molecules.
Automated Synthesis High-throughput experimentation; precise control of reaction parameters in flow systems acs.orgmdpi.com.Drastically reduces time for process optimization; improves reproducibility and safety.

Deeper Mechanistic Insights through Operando Spectroscopy and Advanced Computational Methods

A fundamental understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. The transient and often highly reactive intermediates involved in the synthesis and reactions of this compound present significant analytical challenges. The combination of operando spectroscopy and advanced computational chemistry is becoming an indispensable tool for elucidating these complex mechanistic pathways.

Operando Spectroscopy: This powerful technique allows for the real-time monitoring of a chemical reaction as it happens, under true catalytic conditions mdpi.comwikipedia.org. By using methods like FTIR, Raman, and X-ray absorption spectroscopy, researchers can observe the formation and consumption of reactants, intermediates, and products directly on the catalyst surface or in solution acs.org. This provides invaluable experimental data on the active state of the catalyst and the key intermediates in processes like palladium-catalyzed cross-coupling or fluorination reactions mdpi.com.

Advanced Computational Methods: Density Functional Theory (DFT) and other computational chemistry methods are used to model reaction pathways and calculate the energetics of transition states and intermediates nih.gov. These calculations can reveal details that are inaccessible to experiment, such as the precise structure of a fleeting transition state or the role of solvent molecules in a reaction nih.gov. For fluorinated systems, computational models can accurately predict how the C-F bond influences reaction barriers and product distributions, guiding the development of more selective catalysts nih.govnih.gov.

The synergy between operando spectroscopy and computational modeling creates a powerful feedback loop. Experimental observations can validate and refine computational models, while theoretical predictions can suggest new experiments to test specific mechanistic hypotheses. This integrated approach will be key to solving longstanding questions about the reactivity of fluorinated dienes and to designing the next generation of highly efficient and selective synthetic transformations.

Q & A

Q. What are the recommended synthetic routes for (E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The synthesis of this compound can be achieved via cross-coupling reactions between 3-fluorophenylboronic acid and (Z)-buta-1,3-dien-1-yl nonaflate under palladium catalysis. A key step involves the lithiation of 2,5-dihydrofuran followed by cyclo-fragmentation to generate the dienyl nonaflate intermediate, as demonstrated in analogous systems . Stereoselectivity is controlled by the choice of ligand (e.g., phosphine ligands for E/Z selectivity) and temperature (low temperatures favor kinetic E-isomer formation). For fluorinated analogs, direct 18F-fluorination of tosylate precursors (similar to radiotracer synthesis) may also be adapted, though this requires specialized facilities .

Key Parameters Table:

Reaction ComponentRoleExample Conditions
Palladium catalystFacilitates couplingPd(PPh₃)₄ (5 mol%)
LigandControls stereochemistryTriphenylphosphine
SolventPolarity affects yieldTHF or DMF
TemperatureKinetic vs. thermodynamic control0–25°C for E-selectivity

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are critical spectral markers?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The E-isomer shows distinct coupling patterns for the conjugated diene protons (δ 5.5–6.5 ppm, J = 15–17 Hz for trans coupling). The 3-fluorobenzene ring protons appear as a multiplet (δ 6.8–7.2 ppm) with meta-fluorine splitting .
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of adjacent fluorines .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 162.0582 (C₁₀H₉F⁺), with fragmentation patterns matching the diene and fluorophenyl moieties .
  • IR Spectroscopy : Stretching vibrations for C=C (1630–1680 cm⁻¹) and C-F (1220–1280 cm⁻¹) bonds are diagnostic .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation and moisture ingress. Similar fluorinated aromatics show increased stability in anhydrous solvents like THF or DCM .
  • Decomposition Risks : Exposure to light or protic solvents (e.g., water, alcohols) may lead to hydrolysis of the diene or defluorination . Monitor purity via TLC or GC-MS periodically .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound, particularly at the fluorophenyl or dienyl positions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : The 3-fluorophenyl group directs electrophiles (e.g., nitration, sulfonation) to the para position relative to fluorine. Use Lewis acids (e.g., AlCl₃) to enhance reactivity .
  • Dienyl Functionalization : The conjugated diene undergoes Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Selectivity for the terminal double bond can be achieved using bulky catalysts .
  • Defluorinative Phosphorylation : Recent methods for trifluoromethylated enones demonstrate that P(O)-containing reagents selectively replace one or two fluorine atoms under mild conditions (e.g., CuI catalysis), preserving the diene structure .

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated dienylbenzenes?

Methodological Answer: Discrepancies often arise from substituent effects or reaction condition variability . To address this:

Reproduce Key Experiments : Standardize solvents, catalysts, and temperatures. For example, Pd-catalyzed couplings may yield divergent results if trace oxygen is present .

Computational Modeling : Use DFT calculations to predict electronic effects of fluorine on diene conjugation and transition states .

Isotopic Labeling : Incorporate ¹⁸F or ²H to track reaction pathways and intermediates .

Case Study : A 2023 study resolved conflicting defluorination outcomes by demonstrating that solvent polarity (aprotic vs. protic) dictates whether mono- or di-defluorination occurs in trifluoromethylated systems .

Q. What are emerging applications of this compound in radiochemistry and medicinal chemistry?

Methodological Answer:

  • Radiotracer Development : The dienyl group serves as a versatile handle for 18F-labeling via nucleophilic substitution of tosylate precursors, analogous to [18F]PM-PBB3 synthesis for tau imaging .
  • Pharmaceutical Intermediates : Its fluorophenyl-dienyl scaffold is a precursor to kinase inhibitors and antimicrobial agents . For example, brominated analogs (e.g., 3-fluorobenzyl bromide) are used in fragment-based drug discovery .

Data Contradiction Analysis Table

Reported ContradictionProposed ResolutionSupporting Evidence
Variable E/Z selectivity in cross-couplingLigand steric effects (e.g., bulky ligands favor E-isomer)
Divergent defluorination outcomesSolvent polarity and catalyst choice
Stability under storageMoisture and light exposure thresholds

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